molecular formula C6H4BrClN2O2 B1439089 3-Bromo-2-chloro-4-methyl-5-nitropyridine CAS No. 1049706-73-1

3-Bromo-2-chloro-4-methyl-5-nitropyridine

Cat. No.: B1439089
CAS No.: 1049706-73-1
M. Wt: 251.46 g/mol
InChI Key: QGEFBUJRBVNTFX-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H4BrClN2O2 It is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the nitration of 2-chloro-4-methylpyridine followed by bromination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. Subsequent bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the 3-position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in acidic medium.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products:

    Aminated Derivatives: From reduction of the nitro group.

    Substituted Pyridines: From nucleophilic substitution reactions.

    Biaryl Compounds: From cross-coupling reactions.

Scientific Research Applications

3-Bromo-2-chloro-4-methyl-5-nitropyridine is utilized in various scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of organic electronic materials, such as light-emitting diodes (LEDs) and organic photovoltaics.

    Agricultural Chemistry: It is explored for the synthesis of agrochemicals, including herbicides and fungicides.

    Chemical Biology: The compound is employed in the design of probes and inhibitors for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-methyl-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of multiple functional groups allows for interactions with various molecular targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

    2-Chloro-4-methyl-3-nitropyridine: Lacks the bromine substituent, which may affect its reactivity and application scope.

    3-Bromo-4-methyl-5-nitropyridine: Similar structure but without the chlorine atom, leading to different chemical properties and reactivity.

    4-Methyl-5-nitropyridine: Simplified structure with only the nitro and methyl groups, used as a precursor in various syntheses.

Uniqueness: 3-Bromo-2-chloro-4-methyl-5-nitropyridine is unique due to the combination of bromine, chlorine, methyl, and nitro groups on the pyridine ring. This specific arrangement allows for diverse chemical transformations and applications, making it a versatile compound in synthetic and applied chemistry.

Properties

IUPAC Name

3-bromo-2-chloro-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEFBUJRBVNTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653952
Record name 3-Bromo-2-chloro-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049706-73-1
Record name 3-Bromo-2-chloro-4-methyl-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049706-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chloro-4-methyl-5-nitropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID80653952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-chloro-4-methyl-5-nitropyridine
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Synthesis routes and methods

Procedure details

In a 25 ml single-necked round-bottomed flask, to 1.72 ml phosphorous oxide chloride kept at a temperature of 5° C., 0.857 ml quinoline and 3.40 g of 3-bromo-4-methyl-5-nitro-1H-pyridin-2-one are added consecutively. The resulting beige suspension is stirred under heating to 120° C. whereupon a brown solution is obtained. Stirring is continued for 2 hours. Afterwards, the solution is cooled down to an ambient temperature and poured into water. The resulting precipitate is collected by filtration, the filter cake washed with water (4×) and dried to give 3.15 g of the title compound in the form of a brown solid (MP: 60-62° C.).
Name
phosphorous oxide chloride
Quantity
1.72 mL
Type
reactant
Reaction Step One
Quantity
0.857 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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